molecular formula C20H13Cl2N5O4S B4357068 5-(2,4-dichlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

5-(2,4-dichlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B4357068
M. Wt: 490.3 g/mol
InChI Key: WZYGBOAPWLIYNW-UHFFFAOYSA-N
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Description

5-(2,4-dichlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pyrimidinylamino sulfonyl group, and an isoxazolecarboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-(2,4-dichlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often require precise control of reaction parameters such as temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

5-(2,4-dichlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common reagents and conditions used in these reactions include acids, bases, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2,4-dichlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

When compared to similar compounds, 5-(2,4-dichlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N5O4S/c21-12-2-7-15(16(22)10-12)18-11-17(26-31-18)19(28)25-13-3-5-14(6-4-13)32(29,30)27-20-23-8-1-9-24-20/h1-11H,(H,25,28)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYGBOAPWLIYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-dichlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide
Reactant of Route 2
5-(2,4-dichlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide
Reactant of Route 3
5-(2,4-dichlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide
Reactant of Route 4
5-(2,4-dichlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-(2,4-dichlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide
Reactant of Route 6
5-(2,4-dichlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

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